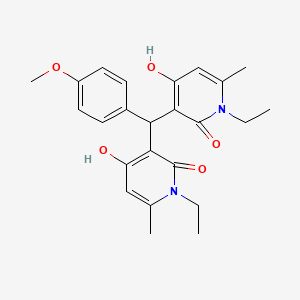

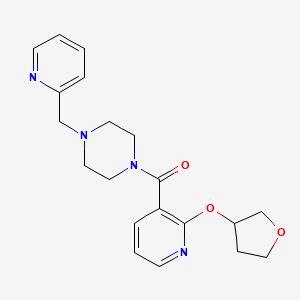

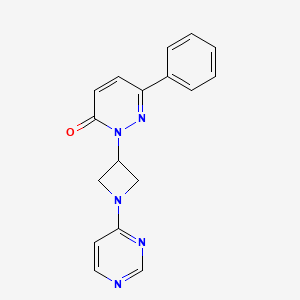

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Yurttas et al. developed a compound with a similar structure by using a specific scheme and evaluated its antitumor potential .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an indole nucleus and a pyrimidine ring linked by an acetamide group. The indole nucleus is a heterocyclic system that provides the skeleton to many bioactive compounds .

Chemical Reactions Analysis

Indole derivatives, including this compound, are known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property makes them valuable in the synthesis of various pharmacologically active compounds .

Physical And Chemical Properties Analysis

Indole is a crystalline, colorless substance with specific odors . It is highly soluble in water and other polar solvents . These properties may also apply to the compound , given its indole nucleus.

科学的研究の応用

Histamine H4 Receptor Ligands and Anti-Inflammatory Agents

2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide and related compounds have been explored for their role as histamine H4 receptor ligands. Research has indicated that certain analogs of this compound, particularly those with modifications to the pyrimidine and piperazine components, exhibit potent in vitro activity and function as anti-inflammatory agents in animal models, hinting at their potential in treating inflammation-related conditions and pain management (Altenbach et al., 2008).

Antiallergic Properties

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the compound , has been synthesized and assessed for antiallergic activity. Some derivatives in this series, especially those with specific substitutions on the indole ring, demonstrated significant potency in inhibiting histamine release in guinea pig models, showcasing their potential as antiallergic agents (Menciu et al., 1999).

Antimicrobial and Antimycobacterial Properties

Compounds structurally similar to 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide have been synthesized and found to exhibit significant antimicrobial and antimycobacterial properties. Specific analogs demonstrated remarkable activity against a spectrum of bacterial and fungal strains, including strains resistant to certain medications, indicating their potential as a new class of antimicrobial and antimycobacterial agents (Kanagarajan & Gopalakrishnan, 2012).

Cognitive Enhancement Potential

Research on derivatives structurally related to 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide indicates potential cognitive enhancement properties. A particular study focusing on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed positive effects on memory capabilities in mice models, suggesting a potential avenue for research into cognitive disorders or enhancement therapies (Li Ming-zhu, 2008).

将来の方向性

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the compound “2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide” could be a subject of future research in the field of medicinal chemistry.

特性

IUPAC Name |

2-indol-1-yl-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-23-8-10-24(11-9-23)18-12-17(20-14-21-18)22-19(26)13-25-7-6-15-4-2-3-5-16(15)25/h2-7,12,14H,8-11,13H2,1H3,(H,20,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQPIWYWBMBNFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2601269.png)

![Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2601270.png)

![8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one](/img/structure/B2601282.png)

![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)

![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)

![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)